4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
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Overview
Description
4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[103002,607,11]pentadeca-1(15),2,5,7,10,12-hexaene is a complex organic compound characterized by its intricate structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene typically involves multiple steps, starting from simpler organic molecules. The process often includes nitration reactions to introduce nitro groups and cyclization reactions to form the tetracyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols are in place due to the handling of potentially hazardous reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reactions towards the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as high stability and reactivity.
Mechanism of Action
The mechanism by which 4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various chemical interactions, potentially altering the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene: Known for its unique structure and reactivity.
This compound: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H9N15O12 |
---|---|
Molecular Weight |
699.4 g/mol |
IUPAC Name |
4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |
InChI |
InChI=1S/C24H9N15O12/c40-34(41)10-1-4-13(16(7-10)37(46)47)31-25-19-20(26-31)22-24(30-33(28-22)15-6-3-12(36(44)45)9-18(15)39(50)51)23-21(19)27-32(29-23)14-5-2-11(35(42)43)8-17(14)38(48)49/h1-9H |
InChI Key |
JBXGXBDYHKJOTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2N=C3C4=NN(N=C4C5=NN(N=C5C3=N2)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])C7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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